(2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one
Description
This cyclopentanone derivative features a chiral (2R) configuration, a 2-hydroxyethyl substituent, and a 5-isopropyl group. Its structure combines a strained five-membered cyclopentanone ring with polar (hydroxyethyl) and hydrophobic (methyl, isopropyl) functional groups. The stereochemistry and substituents likely influence its physical properties (e.g., solubility, melting point) and reactivity compared to analogs.
Properties
CAS No. |
918813-63-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxyethyl)-2-methyl-5-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)9-4-5-11(3,6-7-12)10(9)13/h8-9,12H,4-7H2,1-3H3/t9?,11-/m1/s1 |
InChI Key |
GIWDFXCCOKCMCC-HCCKASOXSA-N |
Isomeric SMILES |
CC(C)C1CC[C@](C1=O)(C)CCO |
Canonical SMILES |
CC(C)C1CCC(C1=O)(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the core structure.
Addition of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic addition reaction using ethylene oxide under basic conditions.
Methylation: The methyl group is added via a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Introduction of Propan-2-yl Group: The propan-2-yl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes due to its unique structure.
Metabolic Pathways: Research into its metabolism and interaction with biological systems.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Investigation into its therapeutic effects and mechanisms of action.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the cyclopentanone ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexanone Analogs: (2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one (FDB014530)
Structural Differences :
- Ring Size: The target compound has a five-membered cyclopentanone ring, while FDB014530 is a six-membered cyclohexanone derivative.
- Substituents : Both share an isopropyl group, but the target compound includes a 2-hydroxyethyl group absent in FDB014530.
- Stereochemistry : The target compound is (2R)-configured, whereas FDB014530 has (2R,5S) stereochemistry.
Physical Properties :
| Property | Target Compound | FDB014530 |
|---|---|---|
| Ring Strain | Higher (cyclopentanone) | Lower (cyclohexanone) |
| Boiling Point | Likely lower due to smaller ring | Higher (larger, more stable ring) |
| Hydrogen Bonding | Enhanced (hydroxyethyl group) | Absent (no hydroxyl) |
| Solubility in Polar Solvents | Higher | Moderate to low |
Other Cyclic Ketone Derivatives
- Cyclopentanone vs. Cyclohexanone Backbones: Smaller rings (e.g., cyclopentanone) exhibit higher reactivity in nucleophilic additions due to ring strain.
- Substituent Effects: The hydroxyethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., 2-methyl-5-isopropylcyclopentanone). This may improve solubility in aqueous systems but reduce volatility.
- Stereochemical Impact : The (2R) configuration could lead to distinct biological activity or crystallization behavior compared to racemic mixtures or other enantiomers.
Research Findings and Data Gaps
- Its hydroxyethyl group may necessitate safety evaluations for dermal sensitization if used in consumer products.
Biological Activity
Chemical Structure and Properties
The molecular formula of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one is , and it features a cyclopentanone core with hydroxyl and isopropyl substituents. The stereochemistry at the second carbon (C2) is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 198.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | 1.5 |
Research indicates that compounds similar to (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one may interact with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play a significant role in signal transduction and are implicated in numerous physiological processes.
Antimicrobial Activity
A study evaluated the antimicrobial properties of cyclopentanone derivatives, including our compound of interest. The results indicated that (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one exhibited moderate antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Antioxidant Properties
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated that it possesses significant free radical scavenging ability, which may contribute to its potential therapeutic effects in oxidative stress-related conditions.
Table 3: Antioxidant Activity
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 58 |
| 100 | 85 |
Case Study 1: Neuroprotective Effects
In a preclinical study, the neuroprotective effects of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one were evaluated in a rodent model of neurodegeneration. The compound was administered prior to inducing oxidative stress through chemical means. Results showed a significant reduction in neuronal cell death compared to controls, suggesting its potential use in neuroprotective therapies.
Case Study 2: Anti-inflammatory Activity
Another significant study investigated the anti-inflammatory properties of this compound in an animal model of acute inflammation. Administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
